2-(4-fluorophenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide
Description
Historical Context of Thiazolothiazole Research
The investigation of thiazole-containing compounds began in the early 20th century with the discovery of thiamine (vitamin B1), a natural thiazole derivative essential for metabolic processes. Subsequent research identified thiazole’s role in synthetic antibiotics like sulfathiazole, which paved the way for systematic studies on thiazole hybrids. The fusion of thiazole with benzothiazole, forming rigid bicyclic systems such as thiazolo[5,4-e]benzothiazol, emerged in the 1980s as a strategy to improve metabolic stability and binding affinity. Early work focused on their optical properties, but recent decades have prioritized pharmacological applications, particularly antimicrobial and anticancer activities.
Key milestones include:
Significance of Fluorinated Phenylacetamide Moieties in Medicinal Chemistry
The incorporation of 4-fluorophenylacetamide in hybrid frameworks serves multiple pharmacological purposes:
- Electron-Withdrawing Effects : Fluorine’s high electronegativity increases the compound’s polarity, improving solubility and membrane permeability.
- Hydrogen-Bonding Interactions : The acetamide group (-NHCO-) forms stable hydrogen bonds with enzymatic targets, such as bacterial enoyl-ACP reductase.
- Metabolic Stability : Fluorination reduces oxidative degradation by cytochrome P450 enzymes, prolonging half-life.
For example, in thiazolothiazole derivatives, fluorinated phenylacetamide moieties have demonstrated enhanced inhibitory activity against Staphylococcus aureus (MIC: <10 μM) compared to non-fluorinated analogues.
Emergence of Thiazolo[5,4-e]Benzothiazol Derivatives in Contemporary Research
The thiazolo[5,4-e]benzothiazol scaffold is characterized by fused thiazole and benzothiazole rings, creating a planar, electron-rich system. This structural rigidity confers three advantages:
- π-π Stacking Interactions : Enhances binding to aromatic residues in enzyme active sites, as observed in EGFR kinase inhibition.
- Coordination Sites : Nitrogen and sulfur atoms facilitate metal chelation, useful in catalytic and sensing applications.
- Bioisosteric Replacement : Mimics purine bases, enabling interference with DNA/RNA synthesis in pathogens.
Recent studies highlight derivatives of this scaffold as dual-acting agents. For instance, cationic thiazolothiazoles exhibit potent photodynamic inactivation of S. aureus biofilms (7-log reduction after 30-minute irradiation), while triazole-linked variants show anticancer activity against T47D breast cancer cells (IC50: 13–19 μM).
Table 1 : Comparative Bioactivity of Selected Thiazolothiazole Derivatives
The structural and functional versatility of 2-(4-fluorophenyl)-N-(7-methyl-thiazolo[5,4-e]benzothiazol-2-yl)acetamide positions it as a promising candidate for further development in antimicrobial and oncotherapeutic research. Future directions include optimizing substituent patterns to balance potency and bioavailability.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3OS2/c1-9-19-15-13(23-9)7-6-12-16(15)24-17(20-12)21-14(22)8-10-2-4-11(18)5-3-10/h2-7H,8H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPWOIDDQDFIDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolobenzothiazole core, followed by the introduction of the fluorophenyl group and the acetamide functionality. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually includes the coupling of the intermediate with 4-fluoroaniline under acidic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups replacing the fluorine atom.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of thiazole and benzothiazole have shown efficacy against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation. In particular:
- Cytotoxicity : Compounds similar to 2-(4-fluorophenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide have demonstrated selective cytotoxic effects against cancer cells while sparing normal cells. For example, IC50 values against HCT-116 and A549 cell lines were reported as low as 22.96 µM .
Antimicrobial Properties
The thiazole and benzothiazole motifs are known for their antimicrobial activities. Research has shown that derivatives of these compounds possess broad-spectrum antibacterial effects. For example:
- Mechanism of Action : These compounds may disrupt bacterial cell wall synthesis or function as enzyme inhibitors in microbial metabolism .
- Efficacy : Some synthesized derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against drug-resistant strains such as MRSA .
Case Study 1: Anticancer Screening
A study evaluated the anticancer properties of various thiazole-benzothiazole hybrids, including the target compound. The results indicated a strong correlation between structural modifications (e.g., fluorination) and enhanced cytotoxicity against specific cancer cell lines .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of related thiazole compounds against Gram-positive and Gram-negative bacteria. The findings suggested that structural variations significantly influenced antibacterial potency, with some derivatives outperforming traditional antibiotics .
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Core Heterocyclic Systems
The compound’s fused thiazolo-benzothiazole system distinguishes it from other acetamide derivatives. Below is a comparison of key structural analogs:
Substituent Effects
- 4-Fluorophenyl Group : Present in the target compound and analogs , this group enhances metabolic stability and modulates electronic properties via fluorine’s electron-withdrawing effect.
- Acetamide Linkage : Common across analogs, this moiety facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors) .
- Methyl Substituents : The 7-methyl group on the target compound’s benzothiazole core may sterically hinder interactions compared to unmethylated analogs .
Biological Activity
The compound 2-(4-fluorophenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide is a thiazole and benzothiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features a fluorophenyl group and a thiazolo-benzothiazole moiety, which are known to contribute to various biological activities.
Antitumor Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown potent growth inhibition in various human cancer cell lines. Research demonstrated that these compounds can induce apoptosis in tumor cells through the activation of caspases and modulation of cell cycle regulators .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| CJM-126 | Breast, Colon | 0.5 | Apoptosis induction |
| Compound A | Ovarian | 0.8 | Caspase activation |
| Compound B | Renal | 0.6 | Cell cycle arrest |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Benzothiazole derivatives have been reported to exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mode of action typically involves disruption of bacterial cell membranes and inhibition of protein synthesis .
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| S. aureus | 8 |
| E. coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anti-inflammatory Properties
In addition to its antitumor and antimicrobial activities, this compound may also possess anti-inflammatory effects. Studies on related thiazole derivatives suggest they can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro . This property could be beneficial in treating inflammatory diseases.
The biological activity of this compound is likely mediated through several mechanisms:
- Caspase Activation : Induction of apoptosis in tumor cells.
- Membrane Disruption : Alteration of bacterial cell membrane integrity leading to cell death.
- Cytokine Modulation : Inhibition of pro-inflammatory cytokine production.
Case Studies
A notable study involving a related benzothiazole derivative demonstrated significant antitumor efficacy in a mouse model bearing human breast cancer xenografts. The treatment resulted in a marked reduction in tumor size compared to controls, highlighting the therapeutic potential of this class of compounds .
Another research effort focused on the antimicrobial efficacy against E. coli, revealing that the compound exhibited bactericidal activity by disrupting cellular functions and inhibiting growth at sub-MIC concentrations.
Q & A
Q. How can crystallographic data inform polymorph screening?
- Answer : X-ray powder diffraction (XRPD) identifies polymorphic forms. Differential Scanning Calorimetry (DSC) detects thermal transitions (e.g., melting points, glass transitions). Stability under accelerated conditions (40°C/75% RH) ensures reproducibility in formulation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
